molecular formula C8H7NO B145857 3-Methoxybenzonitrile CAS No. 1527-89-5

3-Methoxybenzonitrile

Cat. No. B145857
CAS RN: 1527-89-5
M. Wt: 133.15 g/mol
InChI Key: KLXSUMLEPNAZFK-UHFFFAOYSA-N
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Description

3-Methoxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by a benzene ring bonded to a nitrile group (CN) and a methoxy group (OCH3). This compound is of interest in various chemical reactions and has potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 3-methoxybenzonitrile involves multicomponent reactions and various catalytic processes. For instance, methoxybenzo[h]quinoline-3-carbonitrile derivatives, which share a similar methoxy and nitrile functional group arrangement, were synthesized using a one-pot multicomponent reaction involving aromatic aldehydes, malononitrile, and 1-tetralone . Another related compound, 3-methoxy-4-chloro-5-nitrobenzonitrile, was synthesized from vanillin through a series of reactions including reflux with phosphoryl chloride and s-collidine, followed by treatment with sulfuric acid and formic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methoxybenzonitrile has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the structure of 2-Amino-5,6-dihydro-4-(3-hydroxy-4-methoxy-phenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile was determined using X-ray data . Additionally, the crystal structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes were investigated, revealing the coordination geometry around the metal centers .

Chemical Reactions Analysis

3-Methoxybenzonitrile and its derivatives undergo various chemical reactions. For instance, 3,5-dinitrobenzonitrile reacts with sodium methoxide to form methoxy(3,5-dinitrophenyl)methanimine through the formation of Meisenheimer complexes . Similarly, 3-trichloromethylbenzonitrile undergoes nucleophilic aromatic substitution with sodium methoxide to yield methoxy-substituted products . These reactions are important for the functionalization of the benzonitrile core and the introduction of new substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxybenzonitrile derivatives are influenced by their molecular structure. The conversion of hydroxybenzonitriles into oxyanions, for example, results in significant changes in IR spectra and structural parameters, as observed in the conversion of 3- and 4-hydroxybenzonitriles . The stability and reactivity of these compounds can be further understood through computational methods such as density functional theory (DFT), which has been applied to investigate the ground state and electronic properties of 3-methoxy-2-hydroxybenzaldehyde derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Methoxybenzonitrile and related compounds are involved in nucleophilic aromatic substitutions, leading to various chemical structures and intermediates. For instance, 3-trichloromethylbenzonitrile reacts with sodium methoxide to form different methoxybenzonitrile derivatives (Giannopoulos et al., 2000).

Spectroscopy and Molecular Studies

  • The spectroscopic properties of methoxybenzonitrile compounds are studied to understand their molecular behavior. For example, the vibrational and electronic spectra of 3- and 4-methoxybenzonitriles have been recorded and analyzed for their thermodynamic functions (Goel & Agarwal, 1982).
  • Two-color resonance enhanced two-photon ionization and mass analyzed threshold ionization spectroscopy of 2-methoxybenzonitrile provide insights into its molecular energy transitions (Zhao et al., 2019).

Applications in Solar Cells

  • Density Functional Theory (DFT) studies on 4-methoxybenzonitrile dye highlight its potential in dye-sensitized solar cells. These studies indicate that 4-methoxybenzonitrile could be effective for photoinduced electron transfer processes (Prakasam et al., 2013).

Material Science and Photonics

  • Methoxybenzonitriles have been studied in the context of Raman spectroscopy and their interactions with metal surfaces. Such studies provide valuable insights for applications in material science and photonics (Fleming et al., 2008).

Organic Synthesis and Medicinal Chemistry

  • The compound is used in the synthesis of various biologically active compounds, such as in the preparation of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethanamine, a precursor in the synthesis of the drug apremilast (Shan et al., 2015).

Safety And Hazards

3-Methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation. It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

While specific future directions for 3-Methoxybenzonitrile are not mentioned in the search results, its use in the synthesis of new organic pigments for solid-state dye lasers suggests potential applications in the field of optoelectronics .

properties

IUPAC Name

3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXSUMLEPNAZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074695
Record name Benzonitrile, 3-methoxy-
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Methoxybenzonitrile

CAS RN

1527-89-5
Record name 3-Methoxybenzonitrile
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Record name 3-Methoxybenzonitrile
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Record name 3-METHOXYBENZONITRILE
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Record name Benzonitrile, 3-methoxy-
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Record name 3-methoxybenzonitrile
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Record name 3-Methoxybenzonitrile
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Synthesis routes and methods

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 10 mol %), 1,10-phenanthroline (36 mg, 0.20 mmol, 20 mol %), Cs2CO3 (652 mg, 2.0 mmol), 3-iodobenzonitrile (229 mg, 1.0 5 mmol), methanol (162 μL, 4.0 mmol) and toluene (1 mL). The test tube was sealed and the reaction mixture was stirred at 110° C. for 23 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with diethyl ether. The filtrate was concentrated. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane/diethyl ether 5:1) provided 111 mg (84% yield) of the title compound as a colorless oil.
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
162 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
355
Citations
RK Goel, ML Agarwal - Spectrochimica Acta Part A: Molecular …, 1982 - Elsevier
… 4-Methoxy benzonitrile has exhibited two band systems corresponding to tAlg-tB2u(2600A) and IAlg-IBlu(2100,~ ) system of benzene, while 3-methoxybenzonitrile exhibited only the …
Number of citations: 38 www.sciencedirect.com
A Ajaypraveenkumar - Journal of Chemical and Pharmaceutical …, 2017 - researchgate.net
… Consequently meticulous investigations of structural properties and vibrational spectral psychiatry of the 2-Chloro-3-Methoxybenzonitrile (2C3MOBN) molecule are accepted out in the …
Number of citations: 7 www.researchgate.net
NYS Suni, LG Prasad, CB Malar… - Materials Today …, 2021 - Elsevier
Optimized molecular geometry, occupied maximum molecular orbital energy, mulliken atomic charges, unoccupied lowest molecular orbital energy, molecular electrostatic potential, …
Number of citations: 2 www.sciencedirect.com
P Kuzmič, M Souček - Collection of Czechoslovak chemical …, 1987 - cccc.uochb.cas.cz
Ultraviolet photolysis of 3,4-dimethoxybenzonitrile (Ia) and 3,4-dimethoxyacetophenone (IIa) in the presence of the hydroxide or cyanide anion leads to nucleophilic displacement of …
Number of citations: 8 cccc.uochb.cas.cz
K Lakshmithendral, K Archana… - Acta Crystallographica …, 2018 - scripts.iucr.org
… Compound (I) [link] was synthesized from a solution of 4-hydroxy-3-methoxybenzonitrile (1mmol), K 2 CO 3 (3 mmol) in DMF (4 mL), 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-…
Number of citations: 3 scripts.iucr.org
E Bayle - Organic Syntheses, 2017 - discovery.ucl.ac.uk
… Towards this goal, we identified 4-hydroxy-3-methoxybenzonitrile as a cheap starting material, available on a multi-gram scale, which we envisaged converting into the corresponding …
Number of citations: 7 discovery.ucl.ac.uk
RY Peshkov, C Wang, EV Panteleeva… - The Journal of …, 2018 - ACS Publications
… 3-Methoxybenzonitrile as well as 1-cyanonaphthalene radical anions were also successfully subjected to this interaction forming 3′-methoxycyanobiphenyls and (1-naphthyl)…
Number of citations: 6 pubs.acs.org
M Hanif, M Rafiq, M Saleem, G Qadeer… - … Section E: Structure …, 2009 - scripts.iucr.org
In the molecule of the title compound, C15H13NO2, the aromatic rings are oriented at a dihedral angle of 81.65 (3)°. In the crystal structure, weak intermolecular C—H⋯ N hydrogen …
Number of citations: 13 scripts.iucr.org
TC Bhalla, Prashant, N Kumari, V Kumar… - Bioprocess and …, 2016 - Springer
… for biotransformation of 4-hydroxy-3-methoxybenzonitrile into vanillic acid. The maximum … Fed batch reaction for transformation of 4-hydroxy-3-methoxybenzonitrile using whole cell …
Number of citations: 8 link.springer.com
SLF Meyer, RN Huettel - Journal of Nematology, 1996 - ncbi.nlm.nih.gov
… One of the compounds applied in the greenhouse, 4-hydroxy-3-methoxybenzonitrile, was … cyst reductions than application of 4-hydroxy3-methoxybenzonitrile. The mutant strain of V. …
Number of citations: 24 www.ncbi.nlm.nih.gov

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